3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Physicochemical profiling Drug-likeness Lead optimization

This hydantoin offers a distinct 4-methoxyphenylpropanoyl side chain that modulates electronic/steric properties and target engagement versus halogenated analogs, enabling precise SAR for kinase (IRAK, ERN1), metalloprotease (ADAMTS-4/5, MMP-13), and GPCR programs. Its documented molecular weight (345.39 g·mol⁻¹) and InChI key support analytical method development. Procure for antinociceptive studies (30 mg·kg⁻¹ i.p., hot-plate) or kinome profiling. Not for human use.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 2034311-96-9
Cat. No. B3019714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034311-96-9
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24)
InChIKeyURSHUFKAJZMIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034311-96-9): Core Chemical Identity and Procurement Starting Point


3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034311-96-9) is a synthetic, small-molecule heterocycle belonging to the imidazolidine-2,4-dione (hydantoin) class. It features a piperidine ring N-acylated with a 3-(4-methoxyphenyl)propanoyl group and further substituted at the piperidine 4-position with the hydantoin core . The molecular formula is C₁₈H₂₃N₃O₄ and the molecular weight is approximately 345.39 g·mol⁻¹ . Hydantoins are widely recognized as privileged scaffolds in medicinal chemistry due to their compact structure, versatile hydrogen-bonding capacity, and ability to engage diverse biological targets including kinases, metalloproteases, and GPCRs [1]. This compound is supplied exclusively for non-human research purposes and is not intended for clinical diagnostic or therapeutic use.

Why 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione Cannot Be Replaced by Generic Hydantoin or Piperidine Analogs


Imidazolidine-2,4-dione derivatives are not interchangeable, as even subtle modifications to the N-acyl substituent or the piperidine linker profoundly alter target engagement, selectivity, and physicochemical properties. The 4-methoxyphenylpropanoyl side chain of CAS 2034311-96-9 confers distinct electronic (electron-donating methoxy group) and steric characteristics compared to other halogenated or unsubstituted phenyl analogs, which can modulate binding affinity to kinases, metalloproteases, or GPCRs [1]. Literature on related scaffolds demonstrates that the nature of the arylpropanoyl group directly influences in vivo antinociceptive efficacy in rodent models [2]. Consequently, a generic hydantoin or an analog bearing a different aryl group (e.g., 4-fluoro-3-methylphenyl) cannot be assumed to replicate the pharmacological profile of this compound without explicit head-to-head quantitative evidence.

Quantitative Differentiation Evidence for 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034311-96-9) vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. 4‑Fluoro‑3‑methylphenyl Analog

The target compound (C₁₈H₂₃N₃O₄, MW 345.39 g·mol⁻¹) differs from the closest commercially available analog, 3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034298-25-2, C₁₈H₂₂FN₃O₃, MW 347.38 g·mol⁻¹) [1], by replacement of a 4-fluoro-3-methylphenyl group with a 4-methoxyphenyl moiety. This substitution reduces molecular weight by approximately 2.0 g·mol⁻¹ and replaces a halogen with an ether oxygen, which is expected to decrease lipophilicity (predicted XLogP3 for the analog is 1.5 [1], while an estimated value for the target compound is ~1.2 based on the absence of fluorine and the presence of a hydrogen-bond acceptor methoxy group). The topological polar surface area of the analog is 69.7 Ų [1]; the target compound is anticipated to have a slightly higher TPSA due to the additional oxygen atom, potentially improving aqueous solubility.

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Antinociceptive Activity: Hydantoin Amide Derivatives in the Mouse Hot-Plate Model

A series of imidazolidine-2,4-dione amide derivatives were evaluated in the mouse hot-plate test at a dose of 30 mg·kg⁻¹ (i.p.) [1]. Three compounds (7, 15, and 18) showed statistically significant antinociceptive activity. Compound 18 (1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione) exhibited the most pronounced and long-lasting effect without impairing motor function. Importantly, the study noted that methoxyphenylpiperazinpropyl derivatives of imidazolidine-2,4-dione also acted as antinociceptive agents in preliminary experiments. Although CAS 2034311-96-9 was not specifically tested, it shares the critical methoxyphenylpropanoyl-piperidine motif, providing a strong class-level rationale for its antinociceptive potential. No direct head-to-head comparison between CAS 2034311-96-9 and the reported compounds exists in the current literature.

Antinociception Acute pain Hydantoin In vivo pharmacology

Kinase and Metalloprotease Inhibition Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione scaffold is a privileged pharmacophore for kinase and metalloprotease inhibition. A 2025 review documents hydantoin-based inhibitors of IRAK4, ERN1 (IRE1), glycogen synthase kinase-3β, androgen receptor, and ADAMTS family enzymes [1]. Clinically advanced hydantoins include BAY-9835 (ADAMTS inhibitor) and GLPG1972 (metalloproteinase inhibitor). The N3-substituted piperidine architecture of CAS 2034311-96-9 mimics the substitution pattern of several kinase-targeting hydantoins, where the piperidine nitrogen acylation and the aryl group govern target selectivity. Although no direct kinase profiling of CAS 2034311-96-9 has been published, the scaffold's validated multi-target engagement distinguishes it from simpler hydantoins (e.g., 3-(piperidin-4-yl)imidazolidine-2,4-dione) that lack the extended propanoyl-aryl side chain and show reduced affinity for the kinome.

Kinase inhibition Metalloprotease Drug discovery Hydantoin

Targeted Research and Procurement Applications for 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034311-96-9)


Structure–Activity Relationship (SAR) Expansion of Hydantoin-Based Antinociceptive Agents

Procure CAS 2034311-96-9 as a key analog to probe the role of the 4-methoxyphenylpropanoyl substituent in acute pain models. The compound complements published methoxyphenylpiperazine hydantoins [1] and allows direct comparison with morpholine-containing amide derivatives (e.g., Compound 18) [1]. Testing at 30 mg·kg⁻¹ i.p. in the mouse hot-plate assay, with levetiracetam and phenytoin as reference controls, would directly quantify its antinociceptive potency and duration of action.

Kinase Selectivity Profiling in the Hydantoin Chemical Space

Use CAS 2034311-96-9 in a broad kinome panel (e.g., Eurofins KinaseProfiler™) to delineate the selectivity fingerprint of N3-piperidine hydantoins. The 4-methoxy substituent is predicted to differentially affect IRAK and ERN1 binding compared to halogenated analogs [1]. Comparative profiling against the 4-fluoro-3-methylphenyl analog (CAS 2034298-25-2) [2] will quantify the contribution of the methoxy group to kinase selectivity and guide lead optimization.

Metalloproteinase (ADAMTS/MMP) Inhibitor Screening with a Focused Hydantoin Library

Given the clinical validation of hydantoin-based ADAMTS inhibitors (e.g., BAY-9835, GLPG1972) [1], CAS 2034311-96-9 serves as a valuable member of a focused library for ADAMTS-4/5 and MMP-13 inhibition assays. Its structural differentiation from the 4-fluoro-3-methylphenyl analog (ΔlogP ≈ −0.3, ΔTPSA ≈ +3–5 Ų) [2] may translate into improved solubility and reduced plasma protein binding for in vivo studies.

Reference Standard for Analytical Method Development and Purity Verification

CAS 2034311-96-9, with a documented molecular weight of 345.39 g·mol⁻¹ [1] and a well-defined InChI key (URSHUFKAJZMIGA-UHFFFAOYSA-N), can be employed as a reference standard for HPLC-MS method development, stability studies, and purity verification when sourcing hydantoin derivatives from different vendors.

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